N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

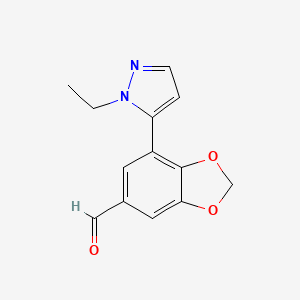

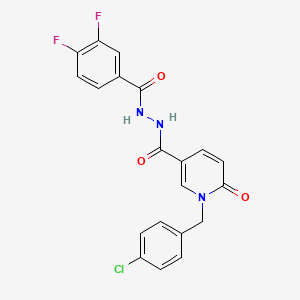

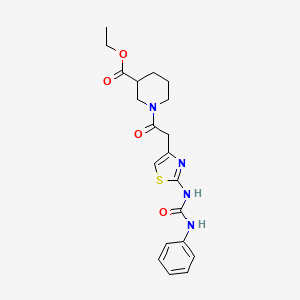

“N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) consisting of fused benzene and furan rings . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six hydrogen and carbon atoms) with methoxy groups (–O–CH3) attached to it at the 2nd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran ring and the various attached groups .Scientific Research Applications

Synthesis and Structural Analyses

The scientific research applications of N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide largely focus on the synthesis of complex organic compounds and their potential biological activities. Studies have developed methods for synthesizing analogues and derivatives with improved systemic exposure and potential as therapeutic agents. For instance, research has led to the synthesis of compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, showcasing the potential for developing new therapeutic agents through chemical modification processes (Owton et al., 1995).

Antimicrobial and Antioxidant Properties

Some studies focus on the antimicrobial and antioxidant properties of derivatives, highlighting the broad spectrum of biological activities these compounds can exhibit. For example, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, indicating the potential use of these compounds in medical treatments (Abu‐Hashem et al., 2020).

Anticancer Activity

Compounds related to N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide have also been explored for their anticancer activity. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxic properties against various cancer cell lines, underscoring the potential of these compounds in cancer therapy (Deady et al., 2003).

Synthesis Techniques and Material Applications

In addition to pharmacological applications, research has also explored the synthesis techniques and material applications of related compounds. For example, the synthesis of polyamides containing pendant pentadecyl chains from carboxylic acid derivatives demonstrates the versatility of these compounds in creating materials with specific properties for industrial applications (More et al., 2010).

Mechanism of Action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, is a potent agonist of the 5-hydroxytryptamine receptor . This receptor, also known as the serotonin receptor, plays a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

As an agonist, the compound binds to the 5-hydroxytryptamine receptor, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Pharmacokinetics

The compound is extensively metabolized in the body, with a hepatic extraction ratio of 0.80 . It undergoes various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Result of Action

The activation of the 5-hydroxytryptamine receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in mood, appetite, and sleep patterns. The specific effects can vary depending on the individual and the dose of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZWYVVMINZGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)

![3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2468060.png)

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)

![(2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)

![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2468077.png)